PF-06282999

Catalog No.
S539162
CAS No.
1435467-37-0
M.F
C13H12ClN3O3S
M. Wt
325.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06282999

CAS Number

1435467-37-0

Product Name

PF-06282999

IUPAC Name

2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide

Molecular Formula

C13H12ClN3O3S

Molecular Weight

325.77 g/mol

InChI

InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21)

InChI Key

ICYNYWFGIDGBRD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06282999; PF06282999; PF06282999.

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N

Description

The exact mass of the compound 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is 325.02879 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

MPO is an enzyme produced by white blood cells and is involved in the body's inflammatory response. However, excessive MPO activity can contribute to tissue damage and the progression of cardiovascular diseases []. PF-06282999 acts as a mechanism-based inhibitor of MPO, meaning it irreversibly binds to and inactivates the enzyme []. This reduces MPO's ability to generate harmful inflammatory molecules, potentially leading to beneficial effects in cardiovascular diseases.

PF-06282999 is a compound classified as a phenylpyrimidine derivative, specifically designed as a selective inhibitor of myeloperoxidase. Myeloperoxidase is an enzyme primarily found in neutrophils and plays a crucial role in the immune response by producing reactive oxygen species. PF-06282999 has garnered attention due to its potential therapeutic applications in inflammatory diseases and conditions associated with oxidative stress, such as cardiovascular diseases and certain neurodegenerative disorders .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Be familiar with proper disposal procedures for hazardous waste.

PF-06282999 functions through a mechanism-based inhibition of myeloperoxidase. The compound irreversibly binds to the enzyme, leading to its inactivation. This reaction involves the formation of a covalent bond between the thiouracil moiety of PF-06282999 and the heme group of myeloperoxidase, effectively blocking its catalytic activity. Additionally, PF-06282999 may undergo further reactions with other oxidized species, returning the enzyme to its native state under certain conditions .

The biological activity of PF-06282999 is primarily characterized by its inhibition of myeloperoxidase, which results in reduced production of reactive oxygen species and inflammatory mediators. This activity has been linked to beneficial effects in various preclinical models of inflammation and oxidative stress. Studies have shown that PF-06282999 can decrease markers of inflammation and improve outcomes in models of cardiovascular disease and other inflammatory conditions .

  • Formation of the Phenylpyrimidine Core: This step usually involves cyclization reactions that create the central pyrimidine ring.
  • Introduction of Functional Groups: Various functional groups are introduced to enhance the compound's selectivity and potency.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels, typically above 99% .

PF-06282999 is primarily investigated for its potential applications in treating diseases characterized by excessive inflammation and oxidative stress. Notable applications include:

  • Cardiovascular Diseases: By inhibiting myeloperoxidase, PF-06282999 may reduce cardiovascular inflammation.
  • Neurodegenerative Disorders: Its antioxidant properties suggest potential benefits in conditions like Alzheimer's disease.
  • Chronic Inflammatory Conditions: The compound may offer therapeutic effects in diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease .

Interaction studies involving PF-06282999 have focused on its pharmacokinetics and metabolic pathways. Research indicates that the compound exhibits moderate plasma protein binding across various species, which influences its bioavailability and efficacy. Additionally, studies have explored potential drug-drug interactions, particularly concerning other medications that may also affect myeloperoxidase activity or share metabolic pathways .

PF-06282999 shares similarities with other compounds that inhibit myeloperoxidase or exhibit antioxidant properties. Here are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
AZD1981Pyrimidine derivativeMyeloperoxidase inhibitorSelective for neutrophil activation
DapsoneSulfone antibioticAntioxidant and anti-inflammatoryBroad-spectrum antimicrobial activity
TofacitinibJanus kinase inhibitorModulates immune responseTargeted therapy for rheumatoid arthritis

PF-06282999 is unique due to its irreversible inhibition mechanism, which provides prolonged effects compared to reversible inhibitors like AZD1981. Its specificity for myeloperoxidase also sets it apart from broader-spectrum agents such as dapsone.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

325.0287901 g/mol

Monoisotopic Mass

325.0287901 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YO3O4Q2NC8

Wikipedia

Pf-06282999

Dates

Modify: 2023-08-15
1: Ruggeri RB, Buckbinder L, Bagley SW, Carpino PA, Conn EL, Dowling MS, Fernando DP, Jiao W, Kung DW, Orr ST, Qi Y, Rocke BN, Smith A, Warmus JS, Zhang Y, Bowles D, Widlicka DW, Eng H, Ryder T, Sharma R, Wolford A, Okerberg C, Walters K, Maurer TS, Zhang Y, Bonin PD, Spath SN, Xing G, Hepworth D, Ahn K, Kalgutkar AS. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases. J Med Chem. 2015 Oct 28. [Epubahead of print] PubMed PMID: 26509551.

Explore Compound Types